molecular formula C10H6ClNS B370975 3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile CAS No. 337469-40-6

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile

Cat. No.: B370975
CAS No.: 337469-40-6
M. Wt: 207.68g/mol
InChI Key: RHWQVRKDOHNZBE-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H6ClNS and a molecular weight of 207.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with thiourea to form the corresponding benzothiophene derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carbonitrile
  • 4-Methyl-1-benzothiophene-2-carbonitrile
  • 3-Chloro-4-methyl-1-benzothiophene

Uniqueness

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNS/c1-6-3-2-4-7-9(6)10(11)8(5-12)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWQVRKDOHNZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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